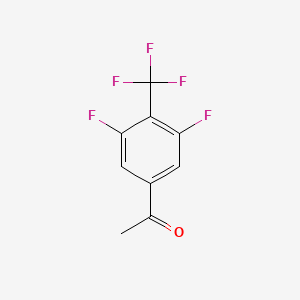

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALJIWTUZNHFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679709 | |

| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189359-39-4 | |

| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug design, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Among the vast arsenal of fluorinated building blocks, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, identified by its CAS number 1189359-39-4 , has emerged as a particularly valuable intermediate in the synthesis of complex pharmaceutical agents.[2]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery. As a Senior Application Scientist, the aim of this document is to not only present established protocols but to also offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this versatile compound to its full potential.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and process development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1189359-39-4 | [2] |

| Molecular Formula | C₉H₅F₅O | [2] |

| Molecular Weight | 224.13 g/mol | [2] |

| IUPAC Name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~1.547 g/cm³ | [3] |

| Boiling Point | ~134 °C | [3] |

| Melting Point | ~-11 °C | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents | [3] |

Synthesis and Mechanistic Considerations: A Protocol for Preparation

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method is the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction provides a direct route to the target acetophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established principles of Friedel-Crafts reactions.[4][5][6]

Materials:

-

1,3-Difluoro-2-(trifluoromethyl)benzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

-

Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 eq) dropwise via the dropping funnel. Stir the mixture for 15-20 minutes to form the acylium ion complex.

-

Addition of Substrate: Add 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Neutralization and Washing: Combine the organic layers and wash sequentially with 5% sodium hydroxide solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality and Mechanistic Insights

The choice of a strong Lewis acid like aluminum chloride is critical as it coordinates with the acetylating agent to generate a highly electrophilic acylium ion. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup with acid is necessary to break down the product-catalyst complex and separate the product into the organic phase.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.[7][8]

| Technique | Key Features |

| ¹H NMR | - Methyl Protons (-CH₃): A singlet around δ 2.6 ppm. - Aromatic Protons (-ArH): A multiplet in the aromatic region (δ 7.5-8.0 ppm), showing coupling with the fluorine atoms. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A resonance around δ 195-200 ppm. - Methyl Carbon (-CH₃): A signal around δ 25-30 ppm. - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, with characteristic C-F couplings. - Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | - Aromatic Fluorines (-ArF): Resonances in the typical aromatic fluorine region. - Trifluoromethyl Fluorines (-CF₃): A singlet around δ -63 ppm (relative to CFCl₃).[7] |

| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1700 cm⁻¹. - C-F Stretches: Strong absorptions in the fingerprint region (typically 1100-1400 cm⁻¹). - Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 224. |

Applications in Drug Discovery and Development: A Versatile Scaffold

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The presence of the trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the fluoro substituents can modulate the electronic properties and provide additional interaction points with biological targets.[1]

This acetophenone derivative is a key precursor for a variety of molecular frameworks, including:

-

Heterocyclic Compounds: The ketone functionality can be readily transformed into various heterocyclic systems, which are prevalent in many drug classes.

-

Chiral Alcohols: Asymmetric reduction of the ketone provides access to chiral alcohols, which are crucial intermediates in the synthesis of enantiomerically pure drugs.

-

Chalcone Derivatives: Condensation reactions with aldehydes yield chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. The presence of multiple fluorine substituents can modulate a compound's lipophilicity, binding affinity to biological targets, and pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed methodologies for their determination and analysis, to support its effective utilization in research and development.

Chemical Identity and Structure

The accurate identification and structural elucidation of this compound are fundamental to its application.

Chemical Structure:

Caption: 2D structure of this compound

Molecular Formula: C₉H₅F₅O[1][2][3]

IUPAC Name: 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone[4]

CAS Number: 1189359-39-4[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 224.13 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | ~1.547 g/cm³ | [5] |

| Melting Point | ~ -11 °C | [5] |

| Boiling Point | ~ 134 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

Experimental Determination of Physicochemical Properties

The following section outlines standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a compound provides an indication of its purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

-

Sample Preparation: A small amount of the solidified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

-

Melting Range: The melting range is reported as T₁ - T₂.

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.

Protocol:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Determining the solubility profile of a compound is essential for its handling, formulation, and understanding its behavior in biological systems.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Procedure: To a test tube containing a small, measured amount of this compound (e.g., 10 mg), the solvent is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

-

Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. While specific spectra for this exact compound are not publicly available, the following sections describe the expected spectral features based on the analysis of closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will appear as a singlet. The aromatic protons will exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic coupling (C-F coupling).

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two signals: one for the two equivalent fluorine atoms on the aromatic ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 224.13 g/mol . Fragmentation patterns may involve the loss of the acetyl group or other characteristic fragments.

Synthesis and Reactivity

This compound is typically synthesized through multi-step organic reactions. A plausible synthetic route could involve the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene.

Caption: A potential synthetic pathway to this compound.

The reactivity of this compound is governed by the ketone functional group and the electron-deficient aromatic ring. The ketone can undergo various reactions such as reduction to an alcohol, and the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

The unique combination of fluorine and a trifluoromethyl group in this compound makes it a highly attractive scaffold in drug discovery. The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation, and the trifluoromethyl group can increase lipophilicity and cell membrane permeability. These properties are often desirable for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in research and drug development. The experimental protocols and analytical insights provided herein are intended to support scientists in the characterization and application of this important fluorinated compound.

References

An In-depth Technical Guide to the Safe Handling of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS No. 1189359-39-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's chemical and physical properties, potential hazards, and the requisite control measures to ensure safe laboratory operations. By elucidating the causality behind recommended safety practices, this guide aims to foster a culture of safety and scientific integrity. The protocols outlined herein are grounded in authoritative sources and established laboratory safety principles, providing a self-validating framework for risk mitigation.

Introduction and Scientific Context

This compound is a fluorinated organic compound increasingly utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluoromethyl group and two fluorine atoms on the aromatic ring of acetophenone, imparts unique chemical reactivity and biological activity.[1] The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while activating the carbonyl group for nucleophilic attack, making it a versatile synthetic building block. However, the same properties that make it valuable in research and development also necessitate a thorough understanding and implementation of stringent safety measures. The introduction of fluorine can significantly alter the toxicological and reactive properties of organic molecules.[1] This guide provides a detailed examination of the safety and handling considerations for this compound, grounded in an understanding of its chemical nature.

Physicochemical and Toxicological Profile

A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1189359-39-4 | [3] |

| Molecular Formula | C₉H₅F₅O | [3] |

| Molecular Weight | 224.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~134 °C | [2] |

| Melting Point | ~ -11 °C | [2] |

| Density | ~1.547 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Toxicological Information and Hazard Analysis

While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, a robust hazard assessment can be formulated based on the known properties of structurally similar compounds and its constituent functional groups. The primary hazards are associated with its irritant properties.

-

Eye Irritation: Direct contact with the liquid or its vapors can cause serious eye irritation.[2][4]

-

Skin Irritation: The compound is expected to be a skin irritant upon contact.[2][4] Prolonged or repeated exposure may lead to dermatitis.[4]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[4]

-

Ingestion: Ingestion may lead to gastrointestinal irritation.[4]

The trifluoromethyl group is generally considered to be metabolically stable due to the strength of the carbon-fluorine bond. However, the overall toxicity of the molecule is influenced by the entire chemical structure. Ketones as a class can have varying degrees of toxicity, with some exhibiting narcotic effects at high concentrations.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is paramount.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned experimental procedures.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: The choice of gloves is critical. Nitrile gloves are commonly used for incidental contact with many chemicals, but their resistance to specific aromatic ketones should be verified.[6] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered, as they offer better protection against a wider range of organic compounds, including ketones.[6] It is recommended to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Double-gloving can provide an additional layer of protection.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger-scale operations, a chemically resistant apron is recommended.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including training and fit-testing.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for preventing accidental exposures and maintaining the integrity of the compound.

General Handling Practices

-

Avoid direct contact with skin, eyes, and clothing.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Avoid the formation of aerosols.

-

Be aware of potential ignition sources, as the compound is a combustible liquid.[4]

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

-

Keep away from heat, sparks, and open flames.

Experimental Workflow: A Representative Synthetic Application

To illustrate the practical application of these safety principles, the following section outlines a generic procedure for a nucleophilic addition to the carbonyl group of this compound.

Disclaimer: This is a representative protocol and should be adapted and subjected to a thorough risk assessment before implementation.

Objective: To perform a Grignard reaction with this compound.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

-

Reagent Preparation: In the fume hood, dissolve a pre-determined amount of this compound in anhydrous diethyl ether or THF and charge it into the dropping funnel.

-

Reaction: Charge the Grignard reagent into the reaction flask under a positive pressure of inert gas. Cool the flask to 0 °C using an ice bath.

-

Addition: Add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

-

Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography.

Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Response

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE (including double gloves, goggles, and a lab coat), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like sawdust.[4]

-

Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

All materials used for cleanup should be disposed of as hazardous waste.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

If the spill is flammable, turn off all ignition sources if it is safe to do so.

-

Close the laboratory door and prevent entry.

-

Contact your institution's emergency response team or local emergency services (e.g., by calling 911).[7]

-

Provide them with the identity of the spilled chemical (this compound) and a copy of the Safety Data Sheet (SDS).

-

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal and Decontamination

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect all liquid and solid waste containing this compound in clearly labeled, sealed, and compatible containers.

-

Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Do not pour down the drain.

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate organic solvent (e.g., acetone or ethanol), followed by washing with soap and water, is generally effective.

Conclusion: A Commitment to Safety

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in the laboratory are upheld not only through innovative research but also through a steadfast commitment to safety. By understanding the chemical nature of this compound and adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

- 1. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. cws.auburn.edu [cws.auburn.edu]

solubility of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in Organic Solvents

Introduction

This compound is a fluorinated organic compound of significant interest in pharmaceutical and agrochemical research. Its utility as a synthetic building block is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that dictate its solubility, present robust experimental protocols for its quantification, and discuss the critical factors that researchers must consider.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of this compound—possessing a ketone functional group, a trifluoromethyl group, and two fluorine atoms on an aromatic ring—presents a unique combination of polarity and lipophilicity.

The presence of the highly electronegative fluorine atoms and the ketone group introduces polarity, suggesting potential solubility in polar organic solvents. However, the trifluoromethyl group can also impart a degree of lipophilicity, potentially enabling dissolution in less polar media. The general principle of "like dissolves like" is a crucial starting point for solvent selection.[2] It is also important to note that highly fluorinated organic molecules can exhibit both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics, making their solubility behavior complex.[3]

Predicting Solubility: A Qualitative Approach

Before quantitative analysis, a qualitative assessment can efficiently narrow down the selection of appropriate solvents. This involves observing the dissolution of a small amount of the compound in various solvents at room temperature.

Protocol for Qualitative Solubility Assessment

-

Dispense approximately 10-20 mg of this compound into separate small, dry test tubes or vials.

-

To each tube, add 1 mL of a different organic solvent from the list below, representing a range of polarities.

-

Agitate the mixtures vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

Table 1: Suggested Solvents for Qualitative Screening

| Solvent | Polarity | Expected Interaction |

| Hexane | Non-polar | Low solubility expected |

| Toluene | Non-polar | Moderate solubility possible |

| Dichloromethane | Polar aprotic | Good solubility expected |

| Acetone | Polar aprotic | Good solubility expected |

| Ethyl Acetate | Polar aprotic | Good solubility expected |

| Isopropanol | Polar protic | Moderate to good solubility |

| Methanol | Polar protic | Moderate to good solubility |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High solubility expected |

Quantitative Determination of Solubility: Experimental Protocols

For drug development and process chemistry, precise solubility data is essential. The following are established methods for the quantitative determination of solubility.

The Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][6]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve is necessary for accurate quantification.

Diagram 1: Workflow for the Shake-Flask Solubility Determination Method

Caption: Workflow of the shake-flask method.

The Crystal-Clear Point Method

The crystal-clear point (or clear point) method is a faster, often automated, technique well-suited for early-stage solvent screening.[7] It involves heating a suspension of known composition until all the solid dissolves.

-

Preparation: Prepare a series of vials, each containing a known mass of this compound and a known volume of the organic solvent.

-

Heating: Place the vials in a heating block with a temperature probe and a mechanism for agitation.

-

Observation: Slowly increase the temperature at a controlled rate while monitoring the suspension.

-

Clear Point Determination: The temperature at which the last solid particle dissolves is recorded as the clear point. This temperature corresponds to the solubility at that specific concentration.

-

Data Compilation: Repeat this process for different concentrations to construct a solubility curve as a function of temperature.

Diagram 2: Principle of the Crystal-Clear Point Method

Caption: Dissolution of solid with increasing temperature.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and standardized format.

Table 2: Example of a Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dichloromethane | 25 | [Experimental Value] | Shake-Flask |

| Acetone | 25 | [Experimental Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | Shake-Flask |

| Toluene | 25 | [Experimental Value] | Shake-Flask |

Conclusion

The is a critical parameter for its application in research and development. While its fluorinated structure suggests a complex solubility profile, a systematic approach combining qualitative prediction with quantitative determination using methods like the shake-flask or crystal-clear point techniques will yield the necessary data for process optimization and formulation. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize the solubility of this important chemical entity.

References

- 1. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. crystallizationsystems.com [crystallizationsystems.com]

spectroscopic data for 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 1189359-39-4) is a key building block in this domain.[1] Its unique substitution pattern—featuring two fluorine atoms ortho to a trifluoromethyl group on an acetophenone core—makes it a valuable precursor for synthesizing complex molecules in the pharmaceutical and agrochemical industries.[2]

This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. As a self-validating system of analysis, the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular "fingerprint." This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the acquisition and interpretation of its spectroscopic data.

Molecular Structure and Properties

IUPAC Name: 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone[3] Molecular Formula: C₉H₅F₅O[1][3] Molecular Weight: 224.13 g/mol [1][3]

The structure features an acetyl group attached to a phenyl ring. The ring is substituted with two fluorine atoms at the 3' and 5' positions and a trifluoromethyl group at the 4' position. This high degree of fluorination is expected to significantly influence the spectroscopic data, particularly the NMR spectra, due to spin-spin coupling between the fluorine and hydrogen/carbon nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] For a molecule like this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make it an ideal probe for studying fluorinated compounds.[6][7][8]

¹H NMR Spectroscopy

Causality of Experimental Choices: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. In this molecule, we expect to see signals for the methyl protons of the acetyl group and the aromatic protons on the phenyl ring. Deuterated chloroform (CDCl₃) is a common solvent choice as it dissolves a wide range of organic compounds and its residual proton signal is well-documented.

Predicted ¹H NMR Data Interpretation

-

Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the acetyl group. Its chemical shift should appear around δ 2.6 ppm, similar to other acetophenones.[9]

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons at the 2' and 6' positions will appear as a single signal. Due to coupling with the two adjacent ¹⁹F nuclei at the 3' and 5' positions, this signal is expected to be a triplet (due to coupling to two equivalent nuclei, following the n+1 rule for I=1/2 nuclei). The expected chemical shift would be in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing effects of the carbonyl, fluorine, and trifluoromethyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity. The presence of fluorine will introduce C-F coupling, which can be observed as splitting in the proton-decoupled spectrum.

Predicted ¹³C NMR Data Interpretation

-

Carbonyl Carbon (C=O): A singlet expected around δ 195-197 ppm.

-

Methyl Carbon (-CH₃): A singlet expected around δ 26-28 ppm.

-

Aromatic Carbons:

-

C1' (ipso-carbon attached to C=O): This signal will be split by the two ortho fluorine atoms (²JCF).

-

C2'/C6': These equivalent carbons will show splitting due to one-bond coupling to their attached proton (if not decoupled) and coupling to the adjacent fluorine (²JCF) and the trifluoromethyl group (⁴JCF).

-

C3'/C5': These equivalent carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) and appearing as a doublet.

-

C4' (ipso-carbon attached to CF₃): This signal will be a quartet due to coupling with the three fluorine atoms of the CF₃ group (²JCF) and will also be split by the two ortho fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (-CF₃): This signal will appear as a distinct quartet due to the large one-bond C-F coupling (¹JCF).

-

¹⁹F NMR Spectroscopy

Causality of Experimental Choices: ¹⁹F NMR is crucial for confirming the fluorine-containing moieties.[10][11] It provides information on the electronic environment of the fluorine atoms and their coupling to other nuclei. Proton decoupling is often used to simplify the spectra.

Predicted ¹⁹F NMR Data Interpretation

-

Aromatic Fluorines (-F): The two equivalent fluorine atoms at the 3' and 5' positions will produce a single signal. This signal is expected to be a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group (⁴JFF).

-

Trifluoromethyl Fluorines (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent aromatic fluorine atoms (⁴JFF).

Summary of Predicted NMR Data

| ¹H NMR | |

| Chemical Shift (δ, ppm) | Multiplicity & Assignment |

| ~2.6 | s, 3H (-COCH₃) |

| ~7.8 | t, 2H (Ar-H at C2'/C6') |

| ¹³C NMR | |

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~160 (¹JCF ≈ 250 Hz) | C3'/C5' |

| ~130 | C1' |

| ~123 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

| ~115 | C2'/C6' |

| Not directly observed | C4' |

| ~27 | -CH₃ |

| ¹⁹F NMR | |

| Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity & Assignment |

| ~ -63 | t, 3F (-CF₃) |

| ~ -110 | q, 2F (Ar-F at C3'/C5') |

Note: Predicted values are based on data from analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12] For this compound, the key functional groups are the carbonyl group (C=O) and the carbon-fluorine bonds (C-F).

IR Data Interpretation

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.

-

C-F Stretches: Strong absorption bands are expected in the fingerprint region, typically between 1100-1400 cm⁻¹, corresponding to the C-F stretching vibrations of both the aryl fluorides and the trifluoromethyl group.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | Aromatic C-H stretch | Weak |

| ~2950 | Aliphatic C-H stretch | Weak |

| ~1700 | C=O (carbonyl) stretch | Strong, Sharp |

| ~1600, ~1470 | Aromatic C=C ring stretches | Medium |

| 1100-1400 | C-F (Aryl-F and CF₃) stretches | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹ for 16-32 scans.

-

Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and information about the molecule's fragmentation pattern.[5][13] Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern useful for structural confirmation.

Mass Spectrum Data Interpretation

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 224.13. This peak should be clearly visible.

-

Key Fragmentation Peaks:

-

[M-15]⁺: Loss of the methyl group (-CH₃) from the molecular ion, resulting in a peak at m/z 209. This fragment corresponds to the [C₈H₂F₅O]⁺ acylium ion and is expected to be very prominent.

-

[M-43]⁺: Loss of the acetyl group (-COCH₃) from the molecular ion, resulting in a peak at m/z 181, corresponding to the [C₇H₂F₅]⁺ fragment.

-

Workflow and Data Integration

The definitive characterization of this compound relies on the synergistic integration of data from all three spectroscopic techniques. The workflow diagram below illustrates this logical process.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The structural verification of this compound is unequivocally achieved through a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The predictable patterns, particularly the complex spin-spin couplings observed in the NMR spectra due to the extensive fluorination, serve as a robust validation of the compound's identity and purity. This guide provides the necessary framework for researchers to confidently perform and interpret these analyses, ensuring the quality and integrity of this critical chemical building block for advanced research and development applications.

References

- 1. 3,5-Difluoro-4-(trifluoromethyl)acetophenone | 1189359-39-4 | FD67382 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 6. quora.com [quora.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 13. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

The Strategic Role of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into a Key Fluorinated Building Block for Advanced Pharmaceutical Synthesis

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine and trifluoromethyl groups can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide delves into the pivotal role of a specific, highly functionalized building block, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone , in the synthesis of complex, biologically active molecules, with a particular focus on the development of next-generation anti-inflammatory agents.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can increase a drug's half-life.

-

Increase Lipophilicity: The -CF3 group can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability.

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improve Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent and selective binding to biological targets.

This compound is a prime example of a building block that elegantly combines the beneficial properties of both fluoro and trifluoromethyl substituents on an aromatic ring, making it a highly sought-after intermediate in pharmaceutical research and development.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value |

| CAS Number | 1189359-39-4 |

| Molecular Formula | C₉H₅F₅O |

| Molecular Weight | 224.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~134°C |

| Solubility | Insoluble in water, soluble in common organic solvents |

Table 1: Key Physicochemical Properties of this compound.[3][4][6]

Core Application: Synthesis of 1,5-Diarylpyrazole COX-2 Inhibitors

A significant application of trifluoromethylated acetophenones is in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds known for their potent and selective inhibition of cyclooxygenase-2 (COX-2).[7][8][9] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is the mechanism of action for blockbuster nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.

The general synthetic strategy involves the Claisen condensation of a substituted acetophenone with a trifluoroacetylating agent, followed by cyclization with a substituted hydrazine. This compound is an ideal starting material for creating novel analogs of existing COX-2 inhibitors, potentially with improved efficacy, selectivity, and safety profiles.

Hypothetical Synthesis of a Novel Celecoxib Analog

The following workflow outlines a plausible synthetic route to a novel 1,5-diarylpyrazole COX-2 inhibitor, starting from this compound.

Caption: Synthetic workflow for a novel COX-2 inhibitor.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Dicarbonyl Intermediate)

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0°C, add this compound (1.0 eq.).

-

Stir the mixture for 15 minutes, then add ethyl trifluoroacetate (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with aqueous HCl (1 M) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the dicarbonyl intermediate.

Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that creates the 1,3-dicarbonyl moiety necessary for the subsequent pyrazole ring formation. The use of a strong base like sodium ethoxide is crucial for deprotonating the acetophenone's alpha-carbon, initiating the condensation.

Step 2: Synthesis of the Novel 1,5-Diarylpyrazole COX-2 Inhibitor

-

Dissolve the dicarbonyl intermediate (1.0 eq.) in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq.) to the solution.

-

Reflux the reaction mixture for 8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the final 1,5-diarylpyrazole derivative.

Causality: The reaction with hydrazine proceeds via a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of this reaction typically favors the 1,5-disubstituted pyrazole, which is the desired isomer for COX-2 inhibition.

The Rationale for Fluorination in the Target Molecule

The strategic placement of the difluoro and trifluoromethyl groups on the phenyl ring of the starting material translates directly to the final pyrazole derivative, imparting several advantageous properties:

Caption: Impact of fluorination on pharmacological properties.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of fluorine-containing functional groups provides a robust starting point for the synthesis of complex and highly functionalized drug candidates. While its application in the synthesis of COX-2 inhibitors is a prominent example, its utility extends to other areas of medicinal chemistry where the introduction of these specific fluorinated motifs is desirable. As the quest for safer and more effective therapeutics continues, the demand for such sophisticated building blocks is set to grow, solidifying the importance of this compound in the drug discovery pipeline.

References

- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 2. jelsciences.com [jelsciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone in Modern Drug Discovery: A Technical Guide

Abstract

The unique physicochemical properties imparted by fluorine substitution have rendered organofluorine compounds indispensable in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This guide delves into the technical applications of a highly functionalized building block, 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone, as a cornerstone for the synthesis of advanced therapeutic agents. We will move beyond theoretical discussions to provide a field-proven case study, elucidating the causal chemistry and strategic rationale behind its use in the development of potent enzyme inhibitors for inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research and development pipelines.

Introduction: The Fluorine Advantage in a Key Synthon

This compound (herein referred to as Compound 1 ) is an aromatic ketone distinguished by a dense arrangement of electron-withdrawing groups. This specific substitution pattern is not arbitrary; it is a deliberate design choice that confers significant advantages for drug design.

-

Trifluoromethyl Group (-CF3): This group is a powerful modulator of electronic properties and is known to enhance metabolic stability by blocking potential sites of oxidation.[1] Its high lipophilicity can improve membrane permeability, a critical factor for oral bioavailability.[1]

-

Ortho-Fluorine Atoms: The two fluorine atoms flanking the -CF3 group further enhance its electron-withdrawing nature and can participate in favorable hydrogen bond interactions with biological targets. This substitution pattern also serves to sterically shield the -CF3 group and fine-tune the overall conformation of derivative molecules.

The combination of these features makes Compound 1 a versatile starting material, or "synthon," for creating complex molecules with desirable pharmacokinetic and pharmacodynamic profiles.[2] The ketone functional group provides a reactive handle for a wide array of synthetic transformations, allowing for its elaboration into diverse molecular scaffolds.

Case Study: Synthesis of a Potent CRTH2 Antagonist

To illustrate the practical application of Compound 1 , we will dissect the synthesis and rationale behind a potent antagonist for the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

Therapeutic Rationale: Targeting CRTH2 in Inflammatory Disease

CRTH2 is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases like asthma and allergic rhinitis.[3][4][5] Its endogenous ligand, Prostaglandin D2 (PGD2), is released by mast cells during an allergic response.[6][7] The binding of PGD2 to CRTH2 triggers the chemotaxis (directed migration) and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[6][7][8] This cellular influx into tissues like the lung airways leads to the chronic inflammation and hyperreactivity characteristic of asthma.[9][10] Therefore, blocking the PGD2-CRTH2 interaction with a potent antagonist presents a compelling therapeutic strategy to disrupt this inflammatory signaling pathway.[11]

Synthetic Workflow & Experimental Protocol

The following multi-step synthesis, adapted from patent literature, demonstrates the conversion of Compound 1 into a potent CRTH2 antagonist. The choice of reagents and conditions reflects a strategic approach to building molecular complexity while maintaining high yields and purity.

Step 1: Asymmetric Reductive Amination

Objective: To introduce a chiral amine, a common feature in bioactive molecules, by converting the ketone of Compound 1 into a primary amine with a specific stereochemistry.

-

Protocol:

-

To a solution of This compound (Compound 1) (1.0 eq) in tetrahydrofuran (THF), add (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq) followed by titanium (IV) ethoxide (2.0 eq).

-

Heat the resulting mixture at 65°C for 12 hours.

-

Scientist's Insight: Titanium (IV) ethoxide acts as a Lewis acid and dehydrating agent, facilitating the formation of an N-sulfinyl imine intermediate. Using a chiral sulfinamide, known as an Ellman auxiliary, is a robust and well-established method for inducing stereoselectivity in the subsequent reduction.

-

-

Cool the reaction mixture to -40°C and add sodium borohydride (NaBH4) (2.0 eq) portion-wise, ensuring the internal temperature does not exceed -35°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Scientist's Insight: The hydride from NaBH4 attacks the less sterically hindered face of the imine, directed by the bulky tert-butyl group of the sulfinamide, resulting in the desired stereoisomer as the major product. This is a classic example of substrate-controlled diastereoselective reduction.

-

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude sulfinamide derivative (Compound 2) .

-

Step 2: Deprotection to Yield Chiral Amine

Objective: To remove the sulfinamide auxiliary group to unmask the primary amine.

-

Protocol:

-

Dissolve the crude Compound 2 from the previous step in 1,4-dioxane.

-

Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 3.0 eq) and stir the mixture at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to afford the desired chiral amine hydrochloride salt (Compound 3) .

-

Scientist's Insight: Acidic cleavage of the N-S bond is a standard and clean method for removing the Ellman auxiliary. The formation of the hydrochloride salt often aids in purification by inducing precipitation and provides a stable, crystalline solid that is easier to handle in the subsequent step.

-

-

Step 3: Amide Coupling to Form the Final Antagonist

Objective: To couple the newly formed amine with a carboxylic acid moiety, completing the synthesis of the target molecule.

-

Protocol:

-

To a solution of [1-(Carboxymethyl)-1H-indol-3-yl]acetic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Scientist's Insight: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. It reacts with the carboxylic acid to form an activated ester, which is highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and facilitate the reaction.

-

-

Add a solution of Compound 3 (1.1 eq) in DMF to the activated acid mixture.

-

Stir at room temperature for 18 hours.

-

Dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the final CRTH2 antagonist (Compound 4) .

-

Performance and Data

The efficacy of the synthesized antagonist was evaluated by its ability to inhibit the binding of PGD2 to the CRTH2 receptor. This is typically measured using a radioligand binding assay, and the result is expressed as an IC50 value—the concentration of the antagonist required to inhibit 50% of the specific binding.

| Compound | Target | Assay Type | IC50 (nM) |

| Compound 4 | Human CRTH2 | Radioligand Binding | 1.1 |

Data derived from U.S. Patent US8399503B2.

Interpretation: An IC50 value of 1.1 nM indicates that Compound 4 is a highly potent antagonist of the CRTH2 receptor. The trifluorinated phenyl moiety, derived directly from Compound 1 , plays a crucial role in achieving this high binding affinity, likely through favorable interactions within the receptor's binding pocket. This result validates the strategic use of Compound 1 as a starting material for generating potent, biologically active molecules.

Conclusion and Future Perspectives

This guide has demonstrated the practical utility of this compound as a strategic building block in drug discovery. Through a detailed case study, we have illustrated how its unique fluorine substitution pattern is leveraged to construct a highly potent CRTH2 antagonist. The synthetic pathway highlights standard, yet robust, chemical transformations that are scalable and reliable, underscoring the practicality of this approach for medicinal chemistry programs.

The principles demonstrated here are not limited to CRTH2 antagonists. The 3,5-difluoro-4-(trifluoromethyl)phenyl scaffold can be applied to the design of inhibitors for other targets, such as kinases, proteases, and other GPCRs, where enhanced metabolic stability and specific binding interactions are paramount. As the demand for more sophisticated and effective therapeutics continues to grow, the judicious use of well-designed, fluorinated synthons like Compound 1 will remain a cornerstone of successful drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H5F5O | CID 51063978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel CRTH2 antagonists: a review of patents from 2006 to 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone synthesis

An In-depth Technical Guide to the Synthesis of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

Introduction

This compound is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to derivative compounds, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups on the aromatic ring presents significant challenges for its synthesis, requiring careful consideration of reaction strategy and conditions.

This guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound. It is designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles and rationale that govern the selection of a particular synthetic route. We will explore the nuances of classical electrophilic aromatic substitution and contrast it with more robust organometallic approaches, providing a clear framework for achieving an efficient and scalable synthesis.

Physicochemical Properties of the Target Compound

A clear understanding of the target molecule's properties is fundamental. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1189359-39-4 | |

| IUPAC Name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Molecular Formula | C₉H₅F₅O | |

| Molecular Weight | 224.13 g/mol | |

| Appearance | White to off-white solid | |

| SMILES | CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F |

Retrosynthetic Analysis: Navigating Electronic Effects

The primary challenge in synthesizing this molecule is the profound deactivation of the aromatic ring. The two fluorine atoms and the potent trifluoromethyl (-CF₃) group are strongly electron-withdrawing, rendering the ring electron-deficient. This significantly hinders classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, which rely on an electron-rich aromatic nucleophile.

Therefore, two main retrosynthetic strategies are considered:

-

Direct Acylation (Friedel-Crafts): This is the most direct route conceptually, involving the introduction of an acetyl group onto a pre-functionalized benzene ring. However, it is mechanistically disfavored due to the severe electronic deactivation of the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene.

-

Organometallic Approach: This strategy inverts the polarity of the reaction. It involves first converting a halogenated precursor into a nucleophilic organometallic species (a Grignard or organolithium reagent). This powerful nucleophile can then readily attack an electrophilic acetylating agent. This approach is generally more effective for constructing C-C bonds on electron-poor aromatic systems.

Below is a diagram illustrating these two divergent synthetic pathways.

Caption: Divergent retrosynthetic pathways for the target molecule.

Methodology 1: Synthesis via Organometallic Intermediates

This approach is the most field-proven and reliable method for synthesizing highly functionalized, electron-deficient acetophenones. The core principle is the formation of a potent carbon-based nucleophile from a halogenated aromatic precursor, which then reacts with an acylating agent.

Causality Behind Method Selection

The use of a Grignard or organolithium intermediate effectively circumvents the high activation energy barrier associated with electrophilic attack on a deactivated ring. By transforming the aromatic ring into a nucleophile, the subsequent acylation step becomes a highly favorable and often high-yielding reaction.

Experimental Protocol: Grignard Reagent Pathway

This protocol is based on established procedures for Grignard formation and acylation of related compounds.

Step 1: Formation of the Grignard Reagent

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, which appears as a grayish, cloudy solution.

Step 2: Acylation Reaction

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of acetic anhydride (1.5 equivalents) in anhydrous THF.

-

Add the acetic anhydride solution dropwise to the cold Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Caption: Workflow for the Grignard-based synthesis.

Methodology 2: Friedel-Crafts Acylation

While challenging, it is instructive to consider the direct Friedel-Crafts acylation approach to understand its limitations. This reaction involves the electrophilic substitution of an acetyl group onto the aromatic ring using an acyl halide and a Lewis acid catalyst.

Causality Behind Limited Feasibility